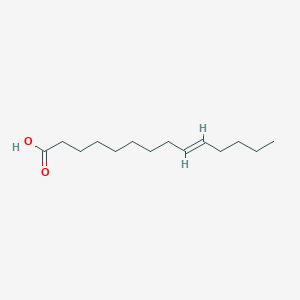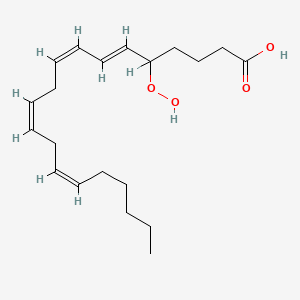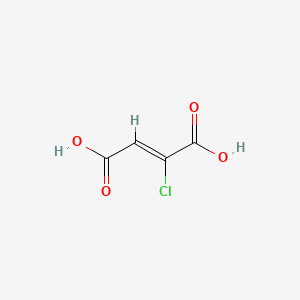
N-(tétracosanoyl)-sphinganine
Vue d'ensemble
Description
N-(Tetracosanoyl)-sphinganine, also known as N-lignoceroyl-D-erythro-sphingosylphosphorylcholine, is a type of sphingolipid. Sphingolipids are a class of lipids that play crucial roles in cellular structure and signaling. This compound is characterized by the presence of a long-chain fatty acid (tetracosanoic acid) attached to sphinganine, a type of sphingoid base. Sphingolipids are essential components of cell membranes and are involved in various cellular processes, including cell growth, differentiation, and apoptosis.
Applications De Recherche Scientifique
N-(Tetracosanoyl)-sphinganine has several applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of sphingolipids in various chemical reactions.
Biology: The compound is studied for its role in cell signaling and its effects on cell growth and apoptosis.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in cancer cells.
Industry: It is used in the formulation of cosmetics and skincare products due to its moisturizing and protective properties.
Mécanisme D'action
Target of Action
N-(tetracosanoyl)-sphinganine, also known as CER N-(tetracosanoyl)-sphingosine (CER NS), is a type of ceramide (CER), which is a lipid molecule. The primary target of N-(tetracosanoyl)-sphinganine is the lipid matrix in the stratum corneum, the outermost layer of the skin . This lipid matrix plays a crucial role in the skin’s barrier function .
Mode of Action
N-(tetracosanoyl)-sphinganine interacts with other lipids in the stratum corneum, including free fatty acids and cholesterol. It forms part of the long-periodicity phase, a unique crystalline lamellar phase in the skin’s lipid matrix . The interaction of N-(tetracosanoyl)-sphinganine with these lipids contributes to the formation and maintenance of the skin’s barrier function .
Biochemical Pathways
The biochemical pathways involving N-(tetracosanoyl)-sphinganine are related to the maintenance of the skin’s barrier function. The lipid matrix in the stratum corneum, where N-(tetracosanoyl)-sphinganine is located, prevents extreme water loss and the entry of pathogens and chemicals into the body . The alteration in the ratio of different types of ceramides, including N-(tetracosanoyl)-sphinganine, is characteristic of inflammatory skin diseases .
Result of Action
The action of N-(tetracosanoyl)-sphinganine results in the maintenance of the skin’s barrier function. This suggests that the concentration of N-(tetracosanoyl)-sphinganine plays a significant role in controlling water in the stratum corneum .
Action Environment
The action of N-(tetracosanoyl)-sphinganine is influenced by the environment within the skin’s lipid matrix. Factors such as the presence and concentration of other lipids, the state of the skin (healthy or inflamed), and possibly other environmental factors like humidity and temperature, could influence the action, efficacy, and stability of N-(tetracosanoyl)-sphinganine .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(tetracosanoyl)-sphinganine typically involves the acylation of sphinganine with tetracosanoic acid. This reaction can be carried out using various acylating agents, such as acid chlorides or anhydrides, in the presence of a base like pyridine or triethylamine. The reaction is usually conducted under anhydrous conditions to prevent hydrolysis of the acylating agent.
Industrial Production Methods: Industrial production of N-(tetracosanoyl)-sphinganine may involve enzymatic methods, where specific enzymes catalyze the acylation of sphinganine with tetracosanoic acid. This method is advantageous due to its specificity and mild reaction conditions, which can lead to higher yields and fewer by-products.
Types of Reactions:
Oxidation: N-(tetracosanoyl)-sphinganine can undergo oxidation reactions, where the sphinganine moiety is oxidized to form ceramides.
Reduction: Reduction reactions can convert the sphinganine moiety to dihydrosphinganine.
Substitution: The compound can undergo substitution reactions, particularly at the hydroxyl groups of the sphinganine moiety.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products:
Oxidation: Ceramides
Reduction: Dihydrosphinganine derivatives
Substitution: Various substituted sphinganine derivatives
Comparaison Avec Des Composés Similaires
N-(Tetracosanoyl)-sphinganine can be compared with other sphingolipids such as:
N-palmitoyl-sphinganine: This compound has a shorter fatty acid chain (palmitic acid) and is more commonly found in biological membranes.
N-stearoyl-sphinganine: Similar to N-(tetracosanoyl)-sphinganine but with an 18-carbon fatty acid chain (stearic acid).
N-oleoyl-sphinganine: Contains an unsaturated fatty acid (oleic acid), which affects its physical properties and biological activity.
Uniqueness: N-(Tetracosanoyl)-sphinganine is unique due to its long-chain fatty acid, which imparts distinct physical and biological properties. Its longer chain length can influence membrane organization and signaling pathways differently compared to shorter-chain sphingolipids.
Propriétés
IUPAC Name |
N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]tetracosanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H85NO3/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-42(46)43-40(39-44)41(45)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h40-41,44-45H,3-39H2,1-2H3,(H,43,46)/t40-,41+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPLYVSYSBPLDOA-WVILEFPPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(CO)C(CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO)[C@@H](CCCCCCCCCCCCCCC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H85NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20415278 | |
| Record name | N-(tetracosanoyl)-sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
652.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cer(d18:0/24:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0011768 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6063-36-1 | |
| Record name | N-Tetracosanoylsphinganine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006063361 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-(tetracosanoyl)-sphinganine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20415278 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-TETRACOSANOYLSPHINGANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZX93WFT4UA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[5-[(2,6-Dichlorophenyl)sulfonylmethyl]-2-furanyl]-oxomethyl]-1-piperazinecarboxylic acid ethyl ester](/img/structure/B1234115.png)

![(1R,2R,4R,5Z,13S,16E)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol](/img/structure/B1234120.png)
![(4E,8E,11S)-15-hydroxy-11-methyl-12-oxabicyclo[12.4.0]octadeca-1(14),4,8,15,17-pentaene-3,13-dione](/img/structure/B1234121.png)


![[(E,2S,3R)-3-hydroxy-2-[[(Z)-tetracos-15-enoyl]amino]octadec-4-enyl] dihydrogen phosphate](/img/structure/B1234128.png)




![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(phenylmethyl)-2,3-dihydro-1,4-benzothiazine-6-carboxamide](/img/structure/B1234134.png)


